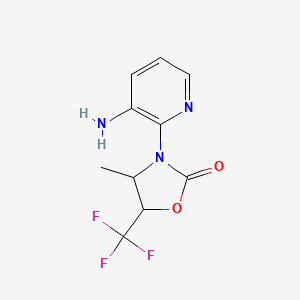

3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

CAS No.: 1421603-48-6

Cat. No.: VC2579060

Molecular Formula: C10H10F3N3O2

Molecular Weight: 261.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421603-48-6 |

|---|---|

| Molecular Formula | C10H10F3N3O2 |

| Molecular Weight | 261.2 g/mol |

| IUPAC Name | 3-(3-aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C10H10F3N3O2/c1-5-7(10(11,12)13)18-9(17)16(5)8-6(14)3-2-4-15-8/h2-5,7H,14H2,1H3 |

| Standard InChI Key | UIAIMYWRLFFWSU-UHFFFAOYSA-N |

| SMILES | CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F |

| Canonical SMILES | CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F |

Introduction

Chemical Identity and Physicochemical Properties

3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound containing multiple functional groups that contribute to its chemical behavior and potential biological activities. The compound's basic chemical information is essential for understanding its fundamental properties and potential applications in pharmaceutical research and development.

Basic Chemical Information

The compound is characterized by specific chemical identifiers and physical properties as detailed in the following table:

| Property | Value |

|---|---|

| Chemical Name | 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one |

| CAS Registry Number | 1421603-48-6 |

| Molecular Formula | C₁₀H₁₀F₃N₃O₂ |

| Molecular Weight | 261.20 g/mol |

| SMILES Notation | CC1C(C(F)(F)F)OC(=O)N1c1ncccc1N |

The molecular structure features several key components: an oxazolidinone ring (a 5-membered heterocycle containing both nitrogen and oxygen), a trifluoromethyl substituent at position 5, a methyl group at position 4, and an aminopyridine group attached to the nitrogen at position 3 of the oxazolidinone ring . These structural elements give the compound unique chemical properties that distinguish it from other oxazolidinone derivatives.

Structural Features and Implications

The structure of 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one incorporates several important pharmacophoric elements. The oxazolidinone core is a significant structural feature found in several antibacterial agents, most notably linezolid and tedizolid. This heterocyclic system typically contributes to antimicrobial activity through inhibition of protein synthesis in bacteria. The presence of a trifluoromethyl group (CF₃) is noteworthy as this functionality often enhances lipophilicity, metabolic stability, and binding affinity in drug candidates, potentially improving bioavailability and pharmacokinetic properties.

Chemical Classification and Relationship to Oxazolidinone Family

The compound 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one belongs to the broader class of oxazolidinones, which have significant importance in medicinal chemistry. Understanding its relationship to this chemical family provides context for its potential biological activities and applications in pharmaceutical research.

Oxazolidinones as a Chemical Class

Oxazolidinones are a class of heterocyclic compounds containing a 5-membered ring with oxygen and nitrogen atoms adjacent to each other. This class of compounds has gained considerable attention in medicinal chemistry, particularly for their antimicrobial properties. The pharmacological importance of oxazolidinones emerged significantly with the development of linezolid, the first approved oxazolidinone antibiotic, which demonstrated effectiveness against multidrug-resistant gram-positive bacteria. The basic oxazolidinone scaffold has since been the subject of extensive structural modifications aimed at improving antimicrobial activity, expanding the spectrum of action, and overcoming resistance mechanisms.

Recent research has explored structural modifications of oxazolidinones to enhance their pharmacological properties. According to available literature, structure-uptake relationship studies have identified several oxazolidinone analogs with activity against multiple pathogens . These findings suggest that the oxazolidinone scaffold continues to be a valuable template for developing new antimicrobial agents with improved properties and broader spectrum of activity.

Fluorinated Oxazolidinones

The presence of the trifluoromethyl group in 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one places it in the subcategory of fluorinated oxazolidinones. Fluorination strategies have become increasingly important in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl group often confers increased metabolic stability by reducing susceptibility to oxidative metabolism, enhanced lipophilicity that can improve membrane permeability, and altered electronic properties that may affect binding interactions with target proteins.

In the context of oxazolidinones, fluorination has been explored as a strategy to improve antimicrobial efficacy and pharmacokinetic properties. The strategic positioning of the trifluoromethyl group at position 5 of the oxazolidinone ring in this compound may influence its three-dimensional structure and binding affinity to biological targets, potentially affecting its antimicrobial activity profile and other biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume